2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Description
2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl group derived from 5-chlorothiophene-2-sulfonamide and a 5-methyl-1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S3/c1-8-14-15-12(19-8)9-3-2-6-16(7-9)21(17,18)11-5-4-10(13)20-11/h4-5,9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAIEVJZZPJZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a sulfonylation reaction, where 5-chlorothiophene-2-sulfonyl chloride reacts with the piperidine derivative.
Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Functionalization of the Piperidine Moiety
3.1 Sulfonylation of Piperidine
The piperidin-3-yl group is functionalized with a sulfonyl group linked to 5-chlorothiophen-2-yl. This likely involves:
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Sulfonation : Piperidine reacts with sulfonyl chloride (e.g., 5-chlorothiophen-2-ylsulfonyl chloride) in the presence of a base (e.g., pyridine) .
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Coupling : The sulfonylated piperidine is then attached to the thiadiazole core via nucleophilic substitution or coupling agents .
Reaction Conditions :
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Catalyst : Base (e.g., pyridine).
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Solvent : THF or dichloromethane.
Final Coupling to Thiadiazole
4.1 Amide or Amine Coupling
The piperidin-3-yl group is coupled to the thiadiazole’s position 2 amine. This may involve:
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Acetylation : If the thiadiazole core has an amine at position 2, acetylation with acetic anhydride generates an amide intermediate, which is then displaced by the piperidine group .
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Direct Coupling : For direct substitution, the amine group on the thiadiazole reacts with the sulfonylated piperidine via nucleophilic aromatic substitution .
Key Reagents :
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Acetic anhydride (for acetylation).
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Base : Pyridine or NaHCO₃.
Reaction Mechanism and Key Steps
Structural Analysis and Characterization
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NMR :
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IR : Absorption for NH (3369 cm⁻¹), C=O (1686 cm⁻¹), and C-S bonds (757 cm⁻¹) .
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Mass Spectrometry : Molecular ion peak at m/z ~430 (corresponding to C₁₆H₁₆ClN₃O₃S₃) .
Biological Activity and SAR
While the exact compound’s activity is not reported, analogous thiadiazole derivatives show:
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Anticancer : Inhibition of tumor cell lines (e.g., HCT116, MCF-7) .
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Antimicrobial : Activity against S. aureus and E. coli via halogenated substituents .
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Antiepileptic : Lipophilic substituents enhance GABA-related activity .
SAR Insights :
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole have been studied for their effects on various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
- Mechanisms of action include inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .
- Anti-inflammatory and Analgesic Effects :
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Neuroprotective Properties :
- Similar compounds have been investigated for neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .
Material Science Applications
The unique structure of This compound also suggests potential applications in material science:
- Organic Electronics :
- The compound's electronic properties may make it suitable for use in organic semiconductors or photovoltaic devices.
- Polymer Chemistry :
- Its sulfonyl group can enhance the solubility and processability of polymers, making it a candidate for developing advanced materials.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG-2 | 10 | |
| Compound B | A-549 | 15 | |
| Compound C | HepG-2 | 8 |
Table 2: Biological Activities of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Analogues
- Compound 33 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide ()
- Structural Similarity : Shares the 5-chlorothiophene-2-sulfonamide group.
- Key Differences : The indole core replaces the piperidine-thiadiazole system.
- Synthesis : Prepared via amide coupling (39% yield), suggesting similar sulfonamide derivatization routes may apply to the target compound .
- Bioactivity : Sulfonamide groups are often associated with enzyme inhibition (e.g., carbonic anhydrase), though the indole moiety in Compound 33 may confer distinct selectivity compared to the piperidine-thiadiazole framework.
Thiadiazole Derivatives
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () Structural Similarity: Contains a 1,3,4-thiadiazole ring with sulfur-based linkages. Key Differences: Incorporates a triazole ring and sodium carboxylate, enhancing solubility. Bioactivity: Demonstrated strong intermolecular interactions with enzymes, exceeding reference compounds in docking studies.
2-(5-Methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole ()
- Structural Similarity : Dual thiadiazole cores with methyl substituents.
- Synthesis : Mn(II)-catalyzed reactions yield such compounds, suggesting alternative synthetic pathways for thiadiazole derivatives.
- Physical Properties : X-ray and DFT studies reveal planar geometries and sulfur-mediated stacking interactions, which may extrapolate to the target compound’s crystallinity .
Pyrazole-Thiadiazole Hybrids
- 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile () Structural Similarity: Thiadiazole-thioether linkage. Key Differences: Pyrazole core vs. piperidine; the thioether may reduce stability compared to the sulfonyl group in the target compound. Physical Properties: Melting point (186.6°C) and NMR data suggest moderate polarity, comparable to methyl-substituted thiadiazoles .
Comparative Analysis Table
Research Implications
- Synthetic Routes : The target compound may be synthesized via sulfonylation of piperidine intermediates, as seen in , or through Mn-catalyzed methods for thiadiazole formation ().
- Bioactivity Prediction : The 5-methyl-thiadiazole group likely enhances lipophilicity and target binding, akin to sodium 2-((4-phenyl-5-...)acetate (). However, the piperidine core may confer unique pharmacokinetic profiles compared to indole or pyrazole analogs.
- Computational Studies : DFT and molecular docking () could model the target compound’s interactions, leveraging data from similar thiadiazole systems.
Biological Activity
2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a compound of increasing interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological activities, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiadiazole core, which is known for its significant biological activity. The synthesis involves the reaction of thiadiazole derivatives with various substituents to enhance their pharmacological profile. The presence of the 5-chlorothiophen-2-yl group and the sulfonyl-piperidine moiety contributes to its unique properties.
Antimicrobial Activity
Thiadiazole derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit moderate to good activity against various bacterial strains. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant antibacterial effects comparable to standard antibiotics such as ampicillin and ciprofloxacin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32.6 μg/mL |
| S. aureus | 62.5 μg/mL |
| P. aeruginosa | 47.5 μg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds related to 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines. The compound under review has demonstrated inhibition of cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values ranging from 3.29 to 10 μg/mL .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 8 |
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests a potential role in treating inflammatory diseases.
The biological activity of thiadiazole compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in bacterial growth and cancer proliferation.
- DNA Interaction : Some studies suggest that these compounds can interact with DNA, disrupting replication processes essential for cancer cell survival .
- Receptor Modulation : Thiadiazoles may modulate various receptors involved in inflammation and pain pathways .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of thiadiazole derivatives against multi-drug resistant strains of bacteria, demonstrating that certain modifications led to enhanced potency compared to traditional antibiotics .
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that specific substitutions on the thiadiazole ring significantly increased anticancer activity, highlighting the importance of structural modifications in drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole?
- The compound can be synthesized via multi-step reactions involving heterocyclic coupling. A common approach involves sulfonylation of the piperidine ring followed by cyclization with thiosemicarbazide derivatives. Key intermediates, such as thiols, are reacted with sodium monochloroacetate in aqueous medium under reflux, followed by acidification to yield the target compound . Phosphorous oxychloride (POCl₃) is often used as a cyclizing agent for thiadiazole formation, as seen in analogous syntheses .
Q. How is the structure and purity of this compound confirmed experimentally?
- Structural confirmation relies on spectral techniques:
- NMR (¹H/¹³C) to verify substituent positions and piperidine-thiadiazole linkage.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular weight validation.
- Chromatography (HPLC/TLC) to assess purity and individuality .
Q. What physical-chemical properties are critical for its handling in biological assays?
- Solubility : Test in polar (DMSO, ethanol) and aqueous buffers (pH 7.4) to determine compatibility with in vitro systems.
- Stability : Monitor degradation under UV light, temperature (4°C vs. 25°C), and varying pH using UV-Vis spectroscopy .
- LogP : Estimate hydrophobicity via reversed-phase HPLC to predict membrane permeability .
Q. What preliminary computational methods are used to predict its bioactivity?
- Molecular docking (AutoDock Vina, Schrödinger) screens against target proteins (e.g., bacterial enzymes). Use the PyMOL-RDKit pipeline for ligand preparation and binding affinity scoring. Validate with pose clustering and RMSD analysis .
Q. What safety protocols apply during its synthesis and handling?
- Use PPE (gloves, goggles) due to potential toxicity. Work in a fume hood to avoid inhalation of volatile reagents (e.g., POCl₃). Waste disposal must follow institutional guidelines for chlorinated/organosulfur compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction kinetics : Vary temperature (70–100°C), solvent (DMF vs. THF), and catalyst (e.g., p-TsOH). Monitor by TLC/HPLC.
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Purification : Use column chromatography with gradients (hexane:ethyl acetate) or recrystallization (ethanol/water) .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Dynamic effects : Account for tautomerism (thione-thiol equilibrium) via variable-temperature NMR .
- DFT calculations : Compare experimental NMR/IR with theoretical spectra (B3LYP/6-311++G** basis set) to identify conformational discrepancies .
Q. What advanced docking strategies improve binding mode accuracy?
- Ensemble docking : Use multiple protein conformations (MD-sampled) to account for flexibility.
- Free-energy perturbation (FEP) : Calculate binding ΔG with explicit solvent models (AMBER/CHARMM).
- Experimental validation : Correlate docking scores with MIC values from antibacterial assays .
Q. How does tautomerism affect its reactivity and biological activity?
- Tautomer stability : Compare thione (C=S) and thiol (S-H) forms via UV-Vis (λmax shifts) and DFT (energy minimization).
- Bioactivity : Test tautomer-specific inhibition using isostructural analogs (e.g., oxadiazole vs. triazole) .
Q. How to reconcile discrepancies between theoretical (DFT) and experimental structural data?
- Basis set optimization : Test larger basis sets (def2-TZVP) and dispersion corrections (D3BJ).
- X-ray refinement : Compare bond lengths/angles with DFT-optimized geometries. Adjust for crystal packing effects .
Q. What mechanistic studies validate its antibacterial activity?
- Enzyme inhibition : Assay against dihydrofolate reductase (DHFR) or β-lactamase via kinetic measurements (IC₅₀).
- Resistance profiling : Test efficacy on drug-resistant strains (e.g., MRSA) and synergism with standard antibiotics .
Q. How do substituents (e.g., 5-methyl vs. 5-chloro) modulate its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
